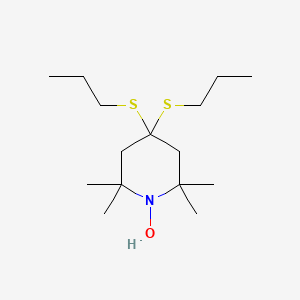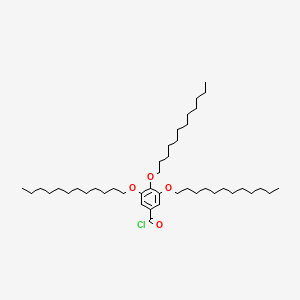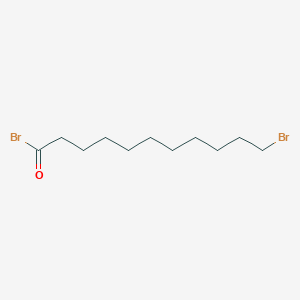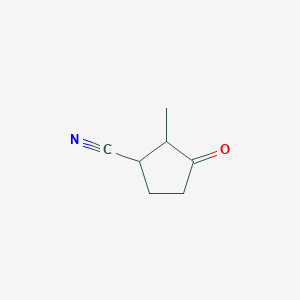![molecular formula C23H26N2O4 B14292465 [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 125282-78-2](/img/structure/B14292465.png)
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is a complex organic compound with significant applications in various fields, including polymer chemistry and materials science. This compound features both hydroxyl and isocyanate functional groups, making it versatile for chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene typically involves multi-step organic reactions. One common method starts with the preparation of [4-(Hydroxymethyl)cyclohexyl]methanol through the hydrogenation of dimethyl terephthalate (DMT) to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by further hydrogenation to yield the desired diol .
For the isocyanate component, 1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene can be synthesized through the phosgenation of the corresponding amine. This involves reacting the amine with phosgene under controlled conditions to form the isocyanate .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and phosgenation processes. Catalysts such as copper chromite are used for the hydrogenation steps, while phosgene gas is utilized for the isocyanate formation. These processes are conducted under stringent conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in [4-(Hydroxymethyl)cyclohexyl]methanol can undergo oxidation to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The isocyanate groups can participate in nucleophilic substitution reactions, forming ureas or carbamates.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Amines or alcohols can react with the isocyanate groups under mild conditions to form ureas or carbamates
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Ureas, carbamates.
Scientific Research Applications
[4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene: is widely used in the synthesis of polyurethanes, which are essential in the production of foams, elastomers, and coatings. Its unique combination of functional groups allows for the creation of polymers with tailored properties, such as enhanced mechanical strength and chemical resistance .
In biology and medicine, this compound is used in the development of drug delivery systems and biomedical devices due to its biocompatibility and versatility in forming various polymeric structures .
Mechanism of Action
The compound exerts its effects primarily through its reactive isocyanate groups, which can form strong covalent bonds with nucleophiles such as amines and alcohols. This reactivity is harnessed in polymerization reactions to create cross-linked networks, providing structural integrity and durability to the resulting materials .
Comparison with Similar Compounds
Compared to other diols and isocyanates, [4-(Hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene offers a unique combination of rigidity and flexibility due to its cyclohexyl and aromatic structures. Similar compounds include:
Cyclohexanedimethanol: Used in polyester production, but lacks the isocyanate functionality.
1,4-Butanediol: Another diol used in polymer synthesis, but with a simpler structure and different mechanical properties.
Toluene diisocyanate: A common isocyanate used in polyurethane production, but with different reactivity and toxicity profiles.
This compound’s unique structure allows for the creation of materials with specific and desirable properties, making it a valuable component in advanced material science and industrial applications.
Properties
CAS No. |
125282-78-2 |
|---|---|
Molecular Formula |
C23H26N2O4 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
[4-(hydroxymethyl)cyclohexyl]methanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene |
InChI |
InChI=1S/C15H10N2O2.C8H16O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-5-7-1-2-8(6-10)4-3-7/h1-8H,9H2;7-10H,1-6H2 |
InChI Key |
MYJYULUTBUWOGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CO)CO.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O |
Related CAS |
125282-78-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


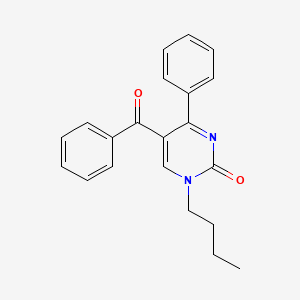
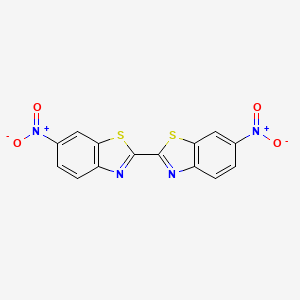
![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
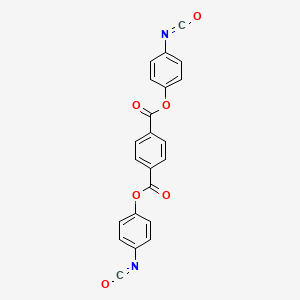
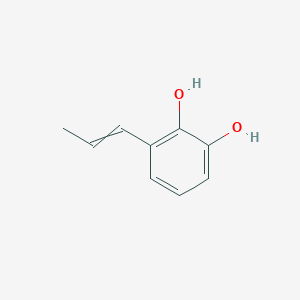

![1,3-Dimethyl-5-phenyl-1H-pyrazolo[4,3-C]isoquinoline](/img/structure/B14292426.png)
![Ethyl chloro[(dipropoxyphosphoryl)sulfanyl]acetate](/img/structure/B14292430.png)
![2-[3-(4-Hydroxyphenyl)propyl]-1H-indene-1,3(2H)-dione](/img/structure/B14292437.png)
